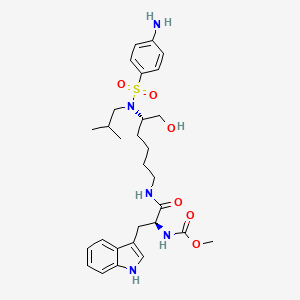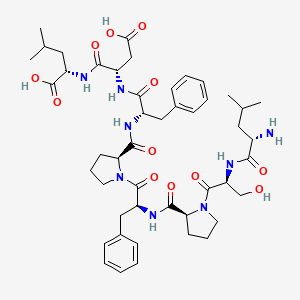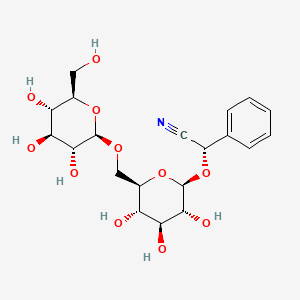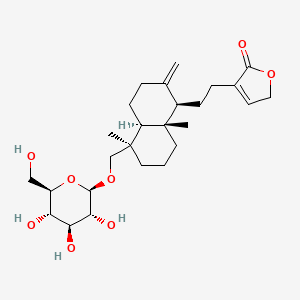
Neurodazine
Overview
Description
Neurodazine is a cell-permeable, tri-substituted imidazole compound known for its ability to induce neurogenesis. It promotes the differentiation of various cell types into neurons, making it a valuable tool in neuroscience research. This compound has been shown to induce neurogenesis in both pluripotent and non-pluripotent cells, including C2C12 myoblasts and mature human muscle cells .
Mechanism of Action
Target of Action
Neurodazine is a synthetic small molecule that primarily targets neuroblastoma and fibroblast cells . It promotes neuronal differentiation in these cells, leading to the expression of neuron-specific markers .
Mode of Action
This compound interacts with its targets by promoting neuronal differentiation. This process involves the upregulation of neural genes, which leads to the generation of new nerve cells from skeletal muscle fibers . The differentiated cells express different isoforms of glutamate receptors .
Biochemical Pathways
This compound affects the Wnt and Shh signaling pathways . These pathways play crucial roles in the regulation of cell growth, differentiation, and neurogenesis. This compound enhances neurogenesis in neuroblastoma cells by activating both the Wnt and Shh signaling pathways. In fibroblast cells, neurogenesis is mainly activated through the Wnt signaling pathway .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can readily cross cell membranes to exert its effects.
Result of Action
The action of this compound results in the neuronal differentiation of targeted cells . This is marked by the upregulation of neural genes and the expression of neuron-specific markers . The cells differentiated by this compound are observed to express different isoforms of glutamate receptors .
Biochemical Analysis
Biochemical Properties
Neurodazine interacts with various biomolecules to induce neurogenesis. It is soluble in ethanol and DMSO up to 10 mM . The compound has a molecular weight of 456.93 g/mol and a chemical formula of C27H21ClN2O3 .
Cellular Effects
This compound has been shown to induce neurogenesis in C2C12 myoblasts as well as mature human muscle cells . This is marked by the upregulation of neural genes . It also induces neurogenesis and prevents astrocyte differentiation of P19 mouse embryonic carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of Wnt and Shh signaling pathways . These pathways are crucial for the process of neurogenesis. This compound enhances neurogenesis in neuroblastoma cells by activating these pathways .
Temporal Effects in Laboratory Settings
It is known that the product is stable at -20°C and can be stored under desiccating conditions for up to 12 months .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neurodazine is synthesized through a multi-step chemical process involving the formation of an imidazole ring. The synthesis typically starts with the preparation of a substituted benzaldehyde, which undergoes a condensation reaction with an amine to form an imine. This imine is then cyclized to form the imidazole ring. The final product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as solvent extraction, distillation, and crystallization. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Neurodazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its neurogenic properties.
Substitution: Substitution reactions on the aromatic ring or the imidazole ring can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or nitrated this compound.
Scientific Research Applications
Neurodazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.
Biology: Facilitates the study of neurogenesis and neuronal differentiation in various cell types.
Medicine: Potential therapeutic applications in neurodegenerative diseases by promoting the regeneration of neural cells.
Industry: Utilized in the development of neurogenic drugs and research tools for neuroscience.
Comparison with Similar Compounds
Neurodazine Analogues: Compounds with similar imidazole structures but different substituents.
Neurogenin: Another neurogenic compound that promotes neuronal differentiation.
Retinoic Acid: A well-known inducer of neurogenesis used in various research applications.
Uniqueness of this compound: this compound is unique due to its high specificity and efficiency in inducing neurogenesis across different cell types. Unlike some other compounds, this compound selectively promotes neuronal differentiation while preventing astrocyte formation, making it a valuable tool for targeted neurogenesis research .
This compound’s ability to activate multiple signaling pathways and its versatility in various research applications highlight its significance in the field of neuroscience.
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOFPAEDSMOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583006 | |
| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937807-66-4 | |
| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neurodazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)



![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)




